N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide
Description
N-(1-oxaspiro[55]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide is a complex organic compound characterized by a spirocyclic structure fused with a pyridine ring
Properties
IUPAC Name |
N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16(13-19-14-4-9-18-10-5-14)20-15-6-11-22-17(12-15)7-2-1-3-8-17/h4-5,9-10,15H,1-3,6-8,11-13H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGSCBTUAJGADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)NC(=O)CNC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a ketone, under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic intermediate.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the spirocyclic intermediate and an acyl chloride or an activated ester of the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to deprotonate the compound, facilitating nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-3-ylamino)acetamide: Similar structure but with the pyridine ring at a different position.
N-(1-oxaspiro[5.5]undecan-4-yl)-2-(quinolin-4-ylamino)acetamide: Contains a quinoline ring instead of a pyridine ring.
N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyrimidin-4-ylamino)acetamide: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-(1-oxaspiro[5.5]undecan-4-yl)-2-(pyridin-4-ylamino)acetamide is unique due to its specific spirocyclic structure combined with a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
